molecular formula C20H24Cl4N2 B14609594 4-((3-chlorophenylimino)methyl)-N, hydrochloride CAS No. 60625-50-5

4-((3-chlorophenylimino)methyl)-N, hydrochloride

Cat. No.: B14609594
CAS No.: 60625-50-5
M. Wt: 434.2 g/mol
InChI Key: SQBYINFHSFGZQP-UHFFFAOYSA-N
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Description

4-((3-chlorophenylimino)methyl)-N, hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group attached to an imino-methyl moiety, which is further linked to a hydrochloride group. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-chlorophenylimino)methyl)-N, hydrochloride typically involves the condensation reaction between 3-chlorobenzaldehyde and an appropriate amine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Catalyst: Hydrochloric acid

The reaction proceeds through the formation of a Schiff base intermediate, which is then converted to the hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((3-chlorophenylimino)methyl)-N, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of chlorophenyl oxides.

    Reduction: Formation of 4-((3-chlorophenylamino)methyl)-N, hydrochloride.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

4-((3-chlorophenylimino)methyl)-N, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-chlorophenylimino)methyl)-N, hydrochloride involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within target molecules, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-chlorophenylimino)methyl)-N, methylamine
  • 4-((3-chlorophenylimino)methyl)-N, ethylamine
  • 4-((3-chlorophenylimino)methyl)-N, propylamine

Uniqueness

4-((3-chlorophenylimino)methyl)-N, hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its analogs. Additionally, the presence of the chlorophenyl group imparts unique chemical properties that can be leveraged in different research and industrial contexts.

Properties

CAS No.

60625-50-5

Molecular Formula

C20H24Cl4N2

Molecular Weight

434.2 g/mol

IUPAC Name

4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)-3-methylaniline;hydrochloride

InChI

InChI=1S/C20H23Cl3N2.ClH/c1-16-13-20(25(11-3-9-21)12-4-10-22)8-7-17(16)15-24-19-6-2-5-18(23)14-19;/h2,5-8,13-15H,3-4,9-12H2,1H3;1H

InChI Key

SQBYINFHSFGZQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCCCl)CCCCl)C=NC2=CC(=CC=C2)Cl.Cl

Origin of Product

United States

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